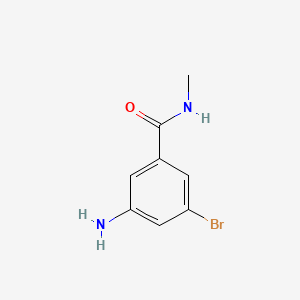

3-Amino-5-bromo-N-methylbenzamide

Description

3-Amino-5-bromo-N-methylbenzamide is a brominated benzamide derivative characterized by a benzene ring substituted with an amino group at position 3, a bromine atom at position 5, and a methyl group attached to the amide nitrogen. Its molecular formula is C₈H₉BrN₂O, with a molecular weight of 237.08 g/mol.

Properties

IUPAC Name |

3-amino-5-bromo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWLHIBXQJXIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299371 | |

| Record name | 3-Amino-5-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-14-9 | |

| Record name | 3-Amino-5-bromo-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-N-methylbenzamide typically involves the following steps:

Bromination: The starting material, N-methylbenzamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the fifth position.

Amination: The brominated intermediate is then subjected to amination using ammonia (NH3) or an amine source to introduce the amino group at the third position.

Industrial Production Methods: Industrial production of 3-Amino-5-bromo-N-methylbenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boron reagents (e.g., phenylboronic acid) are utilized.

Major Products Formed:

Substitution Reactions: Formation of substituted benzamides.

Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Chemistry: 3-Amino-5-bromo-N-methylbenzamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Differences

The table below summarizes key structural variations and properties of 3-amino-5-bromo-N-methylbenzamide and related compounds:

Table 1. Structural Comparison of Bromobenzamide Derivatives

| Compound Name | Substituents (Position) | N-Substituent | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|---|

| 3-Amino-5-bromo-N-methylbenzamide | 3-Amino, 5-Bromo | Methyl | C₈H₉BrN₂O | Not Available | Balanced lipophilicity and hydrogen-bonding potential. |

| 3-Amino-5-bromobenzamide | 3-Amino, 5-Bromo | Hydrogen | C₇H₇BrN₂O | 1261609-26-0 | Primary amide; higher polarity but prone to enzymatic hydrolysis. |

| 2-Amino-5-bromo-N-cyclohexylbenzamide | 2-Amino, 5-Bromo | Cyclohexyl | C₁₃H₁₇BrN₂O | - | Bulky N-substituent enhances steric hindrance and hydrophobicity. |

| 2-Amino-5-bromo-N,3-dimethylbenzamide | 2-Amino, 5-Bromo, 3-Methyl | Methyl | C₈H₉BrN₂O | 1006619-84-6 | Methyl at position 3 reduces polarity; lacks amino group for hydrogen bonding. |

| 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide | 5-Bromo, 2-Fluoro | 2-Methoxyphenyl | C₁₄H₁₁BrFNO₂ | - | Fluorine enhances electron-withdrawing effects; methoxyphenyl enables π-π interactions. |

Functional Implications

Electronic Effects :

- Amino vs. Methyl Substituents: The 3-amino group in the target compound donates electrons via resonance, contrasting with the electron-donating methyl group in 2-amino-5-bromo-N,3-dimethylbenzamide . This difference impacts reactivity in electrophilic substitution reactions.

- Halogen Positioning: Bromine at position 5 (meta to the amide group) creates a distinct electronic profile compared to derivatives with bromine at positions 2 or 4 (e.g., 2-amino-3-bromobenzamide in ).

Biological Activity

3-Amino-5-bromo-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of 3-Amino-5-bromo-N-methylbenzamide is , with a molecular weight of approximately 227.1 g/mol. The compound features:

- An amino group (-NH2) at the 3-position of the benzene ring.

- A bromine atom (Br) at the 5-position.

- A methyl group (-CH3) attached to the nitrogen atom of the amide functional group.

This specific substitution pattern is crucial as it influences both the chemical reactivity and biological interactions of the compound.

The biological activity of 3-Amino-5-bromo-N-methylbenzamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both the amino and bromine groups enhances its potential for:

- Hydrogen bonding : The amino group can form hydrogen bonds with target proteins, which may enhance binding affinity.

- Electrophilic interactions : The bromine atom can participate in electrophilic aromatic substitution reactions, potentially modifying biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to 3-Amino-5-bromo-N-methylbenzamide exhibit antimicrobial properties , particularly against resistant strains of bacteria. For instance, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium abscessus, a pathogen associated with severe lung infections in immunocompromised patients .

Anticancer Potential

Preliminary studies suggest that 3-Amino-5-bromo-N-methylbenzamide may possess anticancer properties . It has been evaluated for its effects on various cancer cell lines, showing potential cytotoxicity. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis pathways, although further studies are needed to elucidate these mechanisms fully.

Case Studies and Research Findings

- Inhibition of Mycobacterial Growth : A fragment-based approach was used to develop inhibitors targeting tRNA methyltransferase (TrmD) in Mycobacterium abscessus. Compounds derived from similar structures demonstrated effective inhibition, suggesting that modifications like those found in 3-Amino-5-bromo-N-methylbenzamide could enhance efficacy against mycobacterial infections .

- Optimization for Antiparasitic Activity : In a study focused on optimizing compounds for antimalarial activity, structural modifications similar to those in 3-Amino-5-bromo-N-methylbenzamide were explored. These modifications aimed to balance solubility and metabolic stability while maintaining high antiparasitic activity .

Comparative Analysis

To better understand the uniqueness and potential applications of 3-Amino-5-bromo-N-methylbenzamide, a comparative analysis with related compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-5-bromo-N-methylbenzamide | C9H10BrN2O | Contains amino and bromo groups; potential antimicrobial |

| 3-Amino-5-chloro-N-methylbenzamide | C9H10ClN2O | Chlorine instead of bromine; affects reactivity |

| 3-Amino-4-bromo-N-methylbenzamide | C9H10BrN2O | Bromine at the 4-position; different binding properties |

| 3-Bromo-5-nitro-N-methylbenzamide | C9H10BrN2O | Nitro group instead of amino; altered biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.